5-Methanesulfonylfuran-2-carbonitrile
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Overview
Description
5-Methanesulfonylfuran-2-carbonitrile is a chemical compound with the molecular formula C6H5NO3S and a molecular weight of 171.18 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(methylsulfonyl)furan-2-carbonitrile . The InChI code is 1S/C6H5NO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
5-Methanesulfonylfuran-2-carbonitrile is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of compounds related to 5-Methanesulfonylfuran-2-carbonitrile has shown its potential in creating inhibitors and reactive intermediates. For instance, studies on furan sulfonylhydrazones revealed their inhibitory activities against carbonic anhydrase isoenzymes, highlighting the role of electron-withdrawing groups in enhancing inhibition efficiency (Gündüzalp et al., 2016). Similarly, the formation of carbanions derivatives of C-acids activated by sulfonyl groups in organic bases showcases the reactivity of sulfonyl-containing compounds in synthetic chemistry (Binkowska & Jarczewski, 2008).
Microbial Metabolism
Methanesulfonic acid, closely related to methanesulfonyl compounds, serves as a sulfur source for growth in diverse aerobic bacteria, indicating the ecological relevance of these compounds in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Synthetic Applications
The synthesis of carbonates and related compounds from carbon dioxide via methanesulfonyl carbonates presents a new class of synthetic intermediates, showcasing the utility of methanesulfonyl derivatives in creating environmentally friendly synthetic pathways (Bratt & Taylor, 2003). Moreover, the direct functionalization of methane to produce methanesulfonic acid demonstrates a significant breakthrough in utilizing methane, a major component in natural gas, for the production of industrially useful chemicals (Díaz-Urrutia & Ott, 2019).
Quantum Chemistry Insights
Studies on quantum-induced symmetry breaking in CH(5)(+) isotopologues and the nature of the chemical bond in protonated methane provide fundamental insights into the behavior of hydrocarbons and their derivatives at the quantum level. These studies highlight the role of methanesulfonyl and related compounds in advancing our understanding of chemical bonding and reactivity (Ivanov et al., 2010), (Fleming et al., 2006).
Safety and Hazards
properties
IUPAC Name |
5-methylsulfonylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKTBRVIGSPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonylfuran-2-carbonitrile |
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